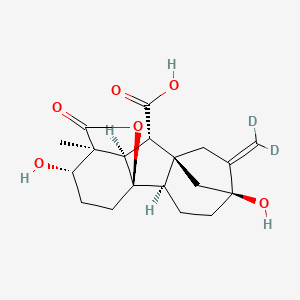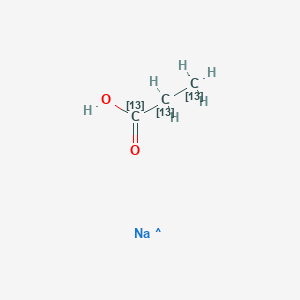
Propanoic-13C3 (sodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic-13C3 (sodium), also known as sodium propionate-13C3, is a stable isotope-labeled compound. It is the sodium salt of propanoic acid where all three carbon atoms are replaced with the carbon-13 isotope. This compound is primarily used in scientific research for tracing and quantification purposes due to its isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanoic-13C3 (sodium) is synthesized by neutralizing propanoic acid-13C3 with sodium hydroxide. The reaction is straightforward and involves mixing equimolar amounts of propanoic acid-13C3 and sodium hydroxide in an aqueous solution, followed by evaporation of water to obtain the solid sodium propionate-13C3 .
Industrial Production Methods
Industrial production of propanoic-13C3 (sodium) follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the isotopic purity of the final product. The reaction mixture is typically subjected to rigorous purification steps, including crystallization and drying, to obtain the desired compound with high isotopic enrichment .
Chemical Reactions Analysis
Types of Reactions
Propanoic-13C3 (sodium) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carbon dioxide and water.
Reduction: It can be reduced to form propanol-13C3.
Substitution: It can participate in nucleophilic substitution reactions where the propionate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Carbon dioxide and water.
Reduction: Propanol-13C3.
Substitution: Various substituted propanoic acid derivatives depending on the reagents used.
Scientific Research Applications
Propanoic-13C3 (sodium) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies and reaction mechanisms.
Biology: Employed in metabolic flux analysis to study cellular metabolism.
Medicine: Utilized in pharmacokinetic studies to track drug metabolism.
Industry: Applied in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of propanoic-13C3 (sodium) is primarily related to its role as a metabolic tracer. The carbon-13 isotope allows for the tracking of the compound through various metabolic pathways using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). This enables researchers to study the metabolic fate of propanoic acid and its derivatives in different biological systems .
Comparison with Similar Compounds
Similar Compounds
Sodium propionate-1-13C: Contains one carbon-13 isotope.
Sodium propionate-2-13C: Contains one carbon-13 isotope at the second carbon position.
Sodium propionate-2,3-13C2: Contains two carbon-13 isotopes at the second and third carbon positions
Uniqueness
Propanoic-13C3 (sodium) is unique due to its complete labeling with carbon-13 at all three carbon positions. This provides a higher degree of sensitivity and specificity in tracing studies compared to partially labeled compounds.
Properties
Molecular Formula |
C3H6NaO2 |
|---|---|
Molecular Weight |
100.046 g/mol |
InChI |
InChI=1S/C3H6O2.Na/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/i1+1,2+1,3+1; |
InChI Key |
AIISNCGKIQZINV-HCULJTSZSA-N |
Isomeric SMILES |
[13CH3][13CH2][13C](=O)O.[Na] |
Canonical SMILES |
CCC(=O)O.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R)-3-carboxy-2-(3-hydroxy-3-methylbutanoyl)oxypropyl]-dimethyl-(trideuteriomethyl)azanium;perchlorate](/img/structure/B12399427.png)
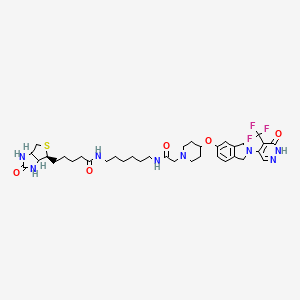
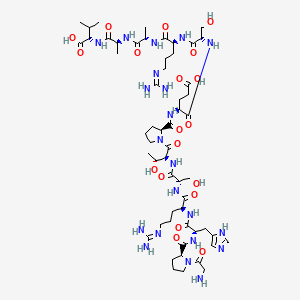
![(2R,3S,5R)-2-[6-(benzylamino)-2-chloropurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12399445.png)
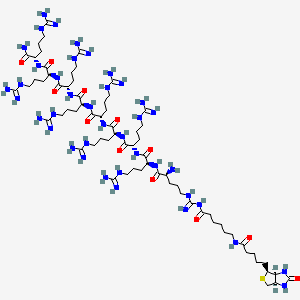
![[(2R,5S)-5-(6-aminopurin-9-yl)-4-fluoro-2,5-dihydrofuran-2-yl]methanol](/img/structure/B12399456.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12399460.png)
![(2R,3R,5R)-2-[6-(furan-2-ylmethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12399466.png)
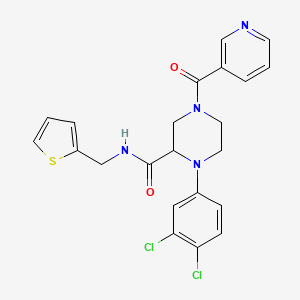

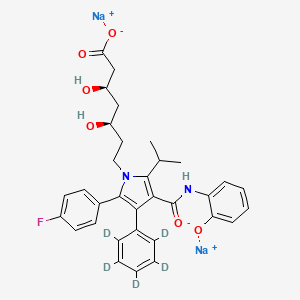
![3-Amino-9-[2-carboxy-4-[6-[4-[4-[[4-(furan-2-yl)-11-methyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,9-pentaen-7-yl]amino]-4-oxobutyl]triazol-1-yl]hexylcarbamoyl]phenyl]-6-iminoxanthene-4,5-disulfonate;triethylazanium](/img/structure/B12399479.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12399480.png)
